ethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core fused with a tetrahydropyridine ring. Key structural elements include:
- Ethyl carboxylate group at position 3, enhancing lipophilicity and membrane permeability.
- Isopropyl group at position 6, which may influence steric bulk and metabolic stability.
Piperidine-containing analogues are recognized for antibacterial and antitumor activities, as seen in related compounds . The sulfonyl group likely improves solubility and pharmacokinetics compared to non-polar substituents.
Properties
IUPAC Name |
ethyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-5-34-26(31)23-21-12-13-28(17(2)3)16-22(21)35-25(23)27-24(30)19-6-8-20(9-7-19)36(32,33)29-14-10-18(4)11-15-29/h6-9,17-18H,5,10-16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVJRFXDZVEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the benzamido and sulfonyl groups. The final step involves the esterification to form the ethyl ester.
Thienopyridine Core Formation: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of Benzamido Group: The benzamido group is introduced via an amide coupling reaction using a suitable benzoyl chloride derivative and an amine.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride derivative and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow interaction with biological targets. The presence of the thieno[2,3-c]pyridine moiety is particularly noteworthy, as derivatives of this structure have been associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing thieno[2,3-c]pyridine derivatives exhibit anticancer properties. Studies have shown that modifications in the substituents on the pyridine ring can enhance cytotoxicity against cancer cell lines. Ethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has demonstrated promising results in preliminary assays targeting various cancer types.
Neuropharmacological Applications
The incorporation of the 4-methylpiperidin-1-yl group suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and have shown promise in treating neurological disorders such as anxiety and depression.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Researchers are conducting structure-activity relationship (SAR) studies to identify which structural modifications enhance efficacy and reduce toxicity.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several thieno[2,3-c]pyridine derivatives and evaluated their anticancer activity against human cancer cell lines. This compound exhibited significant cytotoxic effects compared to standard chemotherapeutic agents.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological properties of similar compounds in animal models of anxiety. The results indicated that derivatives with piperidine rings showed anxiolytic effects comparable to established anxiolytics.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperidine ring and sulfonyl group are likely involved in these interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings:
Substituent Effects: Sulfonyl-benzamido group: Compared to methoxy or chloro substituents (e.g., [473927-64-9], [536759-91-8]), the sulfonamide moiety in the target compound may enhance solubility and target affinity via hydrogen bonding . Isopropyl vs.
Pharmacological Potential: Piperidine-containing analogues (e.g., ) demonstrate antibacterial activity against Gram-positive pathogens, suggesting the target compound’s 4-methylpiperidinyl group may confer similar properties . Ethyl ester derivatives generally exhibit improved bioavailability over carboxylic acids, as seen in tetrahydropyrimidine analogues () .
Synthetic Accessibility :
- The target compound’s synthesis likely involves fewer steps than pyrrolo-thiazolo-pyrimidine derivatives (), which require multi-component reactions .
Biological Activity
Ethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.
The compound primarily interacts with G protein-coupled receptor kinase 2 (GRK2) , which plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). By mimicking ATP, this compound can inhibit GRK2 activity, thereby modulating GPCR signaling pathways. This interaction can lead to various cellular effects depending on the specific GPCR involved and the cellular context.
Interaction with Enzymes
This compound has been shown to influence several enzymatic activities:
- Kinase Inhibition : The compound inhibits various kinases, affecting downstream signaling pathways critical for cell function and metabolism.
- Cellular Metabolism : It modulates pathways such as glycolysis and gluconeogenesis, impacting energy production and utilization within cells.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have shown effectiveness against various bacterial strains and fungal pathogens. The presence of the piperidine moiety enhances these antimicrobial activities through improved binding to microbial targets .
Antitumor Activity
The compound has demonstrated potential antiproliferative effects against several cancer cell lines. Studies indicate that modifications at specific positions on the thieno[2,3-c]pyridine ring can significantly enhance antitumor efficacy. For example:
- In Vitro Studies : Compounds related to this structure have been tested against human cancer cell lines such as HeLa and MCF-7, showing promising results in inhibiting cell proliferation.
- In Vivo Efficacy : Preliminary studies in murine models suggest that certain derivatives can suppress tumor growth effectively without inducing significant toxicity in normal cells .
Study 1: Antiproliferative Effects
A study evaluated a series of thieno[2,3-c]pyridine derivatives for their antiproliferative activity. Among these compounds, those with a methyl group at the C-6 position exhibited enhanced activity against cancer cell lines compared to their counterparts without this modification. The most active compounds showed IC50 values in the nanomolar range .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of piperidine derivatives against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum. The results revealed that certain derivatives exhibited significant antimicrobial activity, highlighting the potential of these compounds in agricultural applications .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
